molecular formula C8H14O B15321029 {5-Methylspiro[2.3]hexan-5-yl}methanol

{5-Methylspiro[2.3]hexan-5-yl}methanol

Cat. No.: B15321029
M. Wt: 126.20 g/mol
InChI Key: BKYFTGJFINBDMZ-UHFFFAOYSA-N
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Description

{5-Methylspiro[23]hexan-5-yl}methanol is a chemical compound with the molecular formula C8H14O It is characterized by a spirocyclic structure, where a spiro[23]hexane ring system is attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Methylspiro[2.3]hexan-5-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

{5-Methylspiro[2.3]hexan-5-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The spirocyclic ring system can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield aldehydes or carboxylic acids, while reduction may produce different alcohol derivatives .

Scientific Research Applications

{5-Methylspiro[2.3]hexan-5-yl}methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of {5-Methylspiro[2.3]hexan-5-yl}methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure may allow it to interact with enzymes or receptors in unique ways, potentially leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    {5-Aminomethylspiro[2.3]hexan-5-yl}methanol: Similar spirocyclic structure with an amino group instead of a methyl group.

    {5-Hydroxyspiro[2.3]hexan-5-yl}methanol: Similar structure with a hydroxyl group.

Uniqueness

{5-Methylspiro[2.3]hexan-5-yl}methanol is unique due to its specific spirocyclic structure and the presence of a methanol group. This combination of features may confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(5-methylspiro[2.3]hexan-5-yl)methanol

InChI

InChI=1S/C8H14O/c1-7(6-9)4-8(5-7)2-3-8/h9H,2-6H2,1H3

InChI Key

BKYFTGJFINBDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CC2)CO

Origin of Product

United States

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